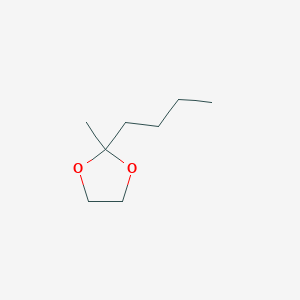

2-Butyl-2-methyl-1,3-dioxolane

Description

Contextualization of 1,3-Dioxolanes as Heterocyclic Compounds

Heterocyclic compounds are cyclic structures containing at least two different elements in the ring. The 1,3-dioxolane (B20135) ring consists of three carbon atoms and two oxygen atoms at positions 1 and 3. ontosight.ai This arrangement imparts specific chemical properties to the molecule. 1,3-Dioxolanes are typically formed by the acid-catalyzed reaction of an aldehyde or a ketone with ethylene (B1197577) glycol. researchgate.net This reaction is reversible, a characteristic that is fundamental to their utility as protecting groups for carbonyl functionalities in multi-step organic syntheses. researchgate.net

The stability of the 1,3-dioxolane ring is a key feature. It is generally stable to basic and nucleophilic conditions, allowing for chemical modifications on other parts of a molecule without affecting the protected carbonyl group. The removal of the dioxolane group, or deprotection, can be readily achieved under acidic conditions, regenerating the original carbonyl compound. This strategic protection and deprotection are crucial in the synthesis of complex natural products and pharmaceuticals. researchgate.net

Structural Significance of the 2-Butyl-2-methyl-1,3-dioxolane Moiety and Related Derivatives

The presence of two oxygen atoms in the 1,3-dioxolane ring can influence the biological activity of molecules containing this moiety. These oxygen atoms can participate in hydrogen bonding with biological targets, potentially enhancing the ligand-target interactions and improving bioactivity. scilit.comresearchgate.net While specific research on the biological activity of this compound is not extensively documented, the broader class of 1,3-dioxolane derivatives has shown a range of biological activities, including anticancer, antifungal, and antibacterial properties. scilit.comresearchgate.net

The structural arrangement of the dioxolane ring and its substituents is also a subject of conformational analysis. The five-membered ring is not planar and can adopt various conformations, which can be studied using techniques like NMR spectroscopy. st-andrews.ac.ukacs.org The specific conformation can influence the reactivity and interaction of the molecule with its environment.

Below are data tables detailing some of the known properties of this compound and a closely related derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| CAS Number | 14447-27-9 |

Data sourced from chemical databases. chemsynthesis.com

Table 2: Computed Properties of this compound-4-methanol

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₃ | PubChem |

| Molecular Weight | 174.24 g/mol | PubChem nih.gov |

| XLogP3 | 1.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 174.125594 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 38.7 Ų | PubChem nih.gov |

Note: This data is for a derivative and is provided for comparative context.

Structure

2D Structure

3D Structure

Properties

CAS No. |

14447-27-9 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-butyl-2-methyl-1,3-dioxolane |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3 |

InChI Key |

WPNRGSXMXKEVEJ-UHFFFAOYSA-N |

SMILES |

CCCCC1(OCCO1)C |

Canonical SMILES |

CCCCC1(OCCO1)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Butyl 2 Methyl 1,3 Dioxolane and Analogues

Dioxolanes as Protecting Groups in Multistep Organic Synthesis

Dioxolanes, such as 2-butyl-2-methyl-1,3-dioxolane, serve as crucial protecting groups for carbonyl compounds (aldehydes and ketones) in the course of complex, multistep organic syntheses. wikipedia.orgimist.ma This protection strategy is essential when other functional groups within the molecule must undergo reactions that would otherwise affect the carbonyl group. wikipedia.org

The formation of a 1,3-dioxolane (B20135), which is a type of cyclic ketal, involves the acid-catalyzed reaction of a ketone with a 1,2-diol, typically ethylene (B1197577) glycol. imist.maorganic-chemistry.org The mechanism proceeds through several key steps. Initially, the carbonyl oxygen is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by the nucleophilic attack of one of the hydroxyl groups from ethylene glycol on the carbonyl carbon, leading to the formation of a hemiacetal intermediate after deprotonation. youtube.comyoutube.com

Subsequently, the remaining hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). youtube.com The departure of the water molecule is facilitated by the intramolecular attack of the second hydroxyl group of the ethylene glycol moiety, resulting in the formation of a protonated cyclic ketal. youtube.com The final step is the deprotonation of this intermediate to yield the neutral 1,3-dioxolane and regenerate the acid catalyst. youtube.com

The hydrolysis of the dioxolane to regenerate the parent carbonyl compound is the reverse of this process and is also acid-catalyzed. youtube.comyoutube.com The reaction is typically driven to completion by the presence of excess water. youtube.com In some instances, a change in the rate-determining step of hydrolysis can be observed, shifting from the breakdown of the hemiketal intermediate at low pH to the formation of the oxocarbenium ion at higher pH. cdnsciencepub.com

A significant advantage of using 1,3-dioxolanes as protecting groups is their stability across a wide range of reaction conditions. They are generally stable to basic, nucleophilic, and reductive environments. organic-chemistry.orgrsc.org This stability allows for a variety of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group.

However, dioxolanes are sensitive to acidic conditions, which is the basis for their removal (deprotection). organic-chemistry.org While generally stable to mild oxidizing agents, strong oxidizing conditions can lead to cleavage of the dioxolane ring. organic-chemistry.org For instance, some strong oxidizing agents like perchloric acid can cleave acetals. organic-chemistry.org The stability can also be influenced by the presence of Lewis acids, which can enhance their sensitivity towards certain oxidants. organic-chemistry.org

The stability of the dioxolane ring can be influenced by substituents. For example, the presence of electron-withdrawing groups can affect the stability of the ring system.

Table 1: Stability of 1,3-Dioxolanes under Various Conditions

| Condition | Reagents | Stability |

| Basic | NaOH, KOH, NaH | Stable |

| Nucleophilic | Grignard reagents, organolithiums, hydrides | Stable |

| Oxidative | Mild: PCC, PDC, Jones reagent | Generally Stable organic-chemistry.org |

| Strong: HClO₄, KMnO₄ with Lewis acids | Potentially Cleaved organic-chemistry.org | |

| Reductive | LiAlH₄, NaBH₄, catalytic hydrogenation | Stable |

| Acidic | Aqueous acid (e.g., HCl, H₂SO₄), Lewis acids | Unstable (cleaved) |

In molecules containing multiple carbonyl groups, selective protection is often necessary. The rate of dioxolane formation can be influenced by the steric and electronic environment of the carbonyl group. Generally, aldehydes are more reactive than ketones, and unhindered ketones are more reactive than sterically hindered ones. libretexts.org This difference in reactivity can be exploited to achieve selective protection. For instance, an aldehyde can often be selectively protected in the presence of a ketone. organic-chemistry.org

Furthermore, saturated ketones can typically be selectively protected over α,β-unsaturated ketones. libretexts.org However, specific reaction conditions have been developed that can reverse this selectivity. libretexts.org

Deprotection strategies are also crucial for the successful application of dioxolanes as protecting groups. The standard method for deprotection is acid-catalyzed hydrolysis. organic-chemistry.org However, various mild and chemoselective methods have been developed to remove the dioxolane group while leaving other acid-sensitive functionalities intact. These methods often employ specific Lewis acids or other catalytic systems. For example, cerium(III) triflate in wet nitromethane (B149229) has been used for chemoselective cleavage of acetals and ketals under nearly neutral conditions. organic-chemistry.org Another method involves the use of a catalytic amount of iodine in acetone (B3395972) for deprotection under neutral conditions. organic-chemistry.orgsemanticscholar.org Reductive deprotection using nickel boride has also been reported, which can either regenerate the carbonyl group or reduce it to the corresponding alcohol in a chemoselective manner. rsc.org

Gas-Phase Thermal Decomposition Mechanisms

The study of the gas-phase thermal decomposition of this compound and its analogues provides valuable insights into their stability and reaction pathways at elevated temperatures.

The gas-phase thermal decomposition of several alkyl-substituted dioxolanes, such as 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691), has been found to be a homogeneous, unimolecular process that follows first-order kinetics. researchgate.netusfq.edu.ec These studies are typically conducted in the presence of a free radical suppressor to prevent chain reactions. usfq.edu.ecacs.org For 2-methyl-1,3-dioxolane, the reaction products are acetaldehyde (B116499) and the corresponding ketone. researchgate.netusfq.edu.ec

Kinetic studies on the thermal decomposition of 2-methyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane have yielded Arrhenius parameters that describe the temperature dependence of the reaction rate. researchgate.netusfq.edu.ec For 2-methyl-1,3-dioxolane, the rate coefficient is given by the equation: log k = (13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT). researchgate.netusfq.edu.ec For 2,2-dimethyl-1,3-dioxolane, the equation is: log k = (14.16 ± 0.14) - (253.7 ± 2.0) / (2.303RT). researchgate.netusfq.edu.ec These reactions were studied in a temperature range of 459-490 °C. researchgate.netusfq.edu.ec More recent studies on 2-methyl-1,3-dioxolane decomposition have been conducted at higher temperatures (1050–1400 K) and have also shown the reaction to be in the high-pressure limit, with no observed pressure dependence. kaust.edu.sa

Table 2: Arrhenius Parameters for the Thermal Decomposition of Alkyl-Substituted Dioxolanes

| Compound | log A (s⁻¹) | Ea (kJ/mol) | Temperature Range (°C) |

| 2-Methyl-1,3-dioxolane | 13.61 ± 0.12 | 242.1 ± 1.0 | 459-490 researchgate.netusfq.edu.ec |

| 2,2-Dimethyl-1,3-dioxolane | 14.16 ± 0.14 | 253.7 ± 2.0 | 459-490 researchgate.netusfq.edu.ec |

The mechanism of the thermal decomposition of alkyl-substituted dioxolanes has been a subject of both experimental and computational investigation. usfq.edu.ecacs.orgacs.org Electronic structure calculations using Density Functional Theory (DFT) suggest that the decomposition of these compounds occurs through a stepwise mechanism. usfq.edu.ecacs.org The rate-determining step is proposed to proceed through a concerted, non-synchronous four-centered cyclic transition state. usfq.edu.ecacs.org In this transition state, the elongation of one of the C-O bonds is a predominant feature. usfq.edu.ecacs.org

The intermediate products formed during these decompositions are often unstable at the reaction temperatures and rapidly decompose further. researchgate.netusfq.edu.ec This subsequent decomposition can occur through a concerted six-centered cyclic transition state mechanism. usfq.edu.ecacs.org

Theoretical studies on the fragmentation of related systems, such as 2-carbena-1,3-dioxolane, have also explored the competition between concerted and stepwise pathways. acs.orgacs.org These studies analyze the transition state energies to determine the most favorable reaction path. The choice between a concerted and a stepwise mechanism can be influenced by the nature of the substituents on the dioxolane ring and the specific reaction conditions. scispace.com For instance, in some 1,3-dipolar cycloaddition reactions involving dioxolane-related structures, the reaction can be a borderline case where both concerted and stepwise pathways are competitive. researchgate.netnih.gov

Influence of Molecular Structure and Substituents on Decomposition Rate Coefficients and Products

The stability and decomposition pathways of 1,3-dioxolanes are significantly influenced by their molecular structure, particularly the nature of the substituents at the 2-position. As cyclic acetals, their decomposition, often via hydrolysis, is typically catalyzed by acid. The mechanism involves the protonation of one of the ring's oxygen atoms, followed by the rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. A subsequent nucleophilic attack, for instance by water, leads to the final ring-opened products.

For this compound, the substituents at the C2 position are a butyl group and a methyl group. Upon acid-catalyzed decomposition, the cleavage of the C-O bond would result in a tertiary carbocation stabilized by the adjacent oxygen atom. The stability of this carbocation intermediate is a critical factor governing the rate of decomposition. Generally, substituents that can stabilize this positive charge will increase the decomposition rate.

The influence of C2 substituents on the decomposition rate can be summarized by their ability to stabilize the intermediate oxocarbenium ion:

Nature of Substituents: Electron-donating groups, such as alkyl groups, stabilize the carbocation through inductive effects and hyperconjugation. Therefore, increasing the number and size of alkyl substituents at the C2 position generally increases the rate of hydrolysis and decomposition.

Steric Effects: While electronic effects are primary, steric strain in the dioxolane ring can also influence reactivity. Highly strained rings may exhibit faster rates of ring-opening.

In the case of this compound, the presence of two alkyl groups at the C2 position leads to the formation of a relatively stable tertiary oxocarbenium ion, suggesting a faster decomposition rate compared to 2-monosubstituted or 2-unsubstituted dioxolanes. The decomposition products, following hydrolysis, would be 2-hexanone (B1666271) (from the original ketal structure) and ethylene glycol. Thermal decomposition in the absence of water can lead to a more complex mixture of products. For instance, the radical-sensitized thermal decomposition of unsubstituted 1,3-dioxolane has been studied, indicating complex radical-mediated pathways. bohrium.com

The expected trend in decomposition rates based on C2 substitution is presented in the table below.

| Compound Structure | C2 Substituents | Intermediate Carbocation Stability | Expected Relative Decomposition Rate |

| 1,3-Dioxolane | H, H | Low (Secondary) | Slowest |

| 2-Methyl-1,3-dioxolane | H, Methyl | Medium (Secondary) | Intermediate |

| This compound | Methyl, Butyl | High (Tertiary) | Fast |

| 2-Phenyl-1,3-dioxolane | H, Phenyl | High (Resonance Stabilized) | Fast |

Ring-Opening Polymerization Mechanisms of Dioxolane Monomers

Catalytic Systems for Poly(1,3-dioxolane) Synthesis (e.g., Rare-Earth Triflate Catalysts)

The synthesis of poly(1,3-dioxolane) (PDO) is achieved through cationic ring-opening polymerization (CROP) of the 1,3-dioxolane (DO) monomer. escholarship.org A variety of catalytic systems, including Brønsted and Lewis acids, have been investigated for this process. researchgate.net Among the most effective and versatile catalysts are rare-earth metal triflates (RE(OTf)₃). researchgate.net

Rare-earth triflates, such as Scandium triflate (Sc(OTf)₃), have gained significant attention due to their high catalytic activity, mild reaction conditions, and remarkable tolerance to Lewis bases, including water. rsc.org This tolerance is a significant advantage over traditional CROP initiators that require strictly anhydrous conditions. rsc.org In fact, heterogeneous CROP of 1,3-dioxolane using rare-earth triflates can proceed efficiently even with significant water content, producing ultrahigh-molecular-weight (UHMW) PDO with molecular weights exceeding 1,800 kg/mol . acs.org The polymerization is robust and can be completed rapidly within minutes at room temperature. acs.org These catalysts are also recoverable and can be reused without a significant loss of activity. researchgate.net

Other catalysts used for the CROP of dioxolane include protonic acids like triflic acid (CF₃SO₃H) and solid acids such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H+). rsc.orgacs.orgorientjchem.org However, these systems can be more sensitive to impurities and may lead to side reactions. Triflic anhydride (B1165640) has also been shown to allow for molecular weight control in the polymerization of 1,3-dioxolane. researchgate.net

The table below summarizes key catalytic systems for poly(1,3-dioxolane) synthesis.

| Catalyst Type | Specific Example(s) | Key Features & Advantages | References |

| Rare-Earth Triflates | Sc(OTf)₃, Y(OTf)₃, La(OTf)₃ | High efficiency, water tolerant, produces UHMW polymer, rapid polymerization, recyclable. | acs.org, rsc.org, researchgate.net |

| Protonic Acids | Triflic acid (CF₃SO₃H) | Effective initiator, used to study polymerization mechanisms. | rsc.org, acs.org |

| Solid Acids | Maghnite-H+ (Montmorillonite clay) | Heterogeneous, easy to separate from product, environmentally friendly. | orientjchem.org |

| Anhydrides | Triflic anhydride | Allows for molecular weight control. | researchgate.net |

Mechanistic Insights into Polymer Chain Propagation and Morphology Control

The cationic ring-opening polymerization (CROP) of 1,3-dioxolane can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. rsc.orgresearchgate.net

Active Chain End (ACE) Mechanism: In this pathway, the growing polymer chain possesses a reactive cationic center (a tertiary oxonium ion) at its end. This active end directly attacks a neutral monomer molecule to propagate the chain. The ACE mechanism is known to be prone to side reactions, particularly "backbiting," where the active chain end attacks its own chain, leading to the formation of cyclic oligomers. rsc.orgresearchgate.net

Active Monomer (AM) Mechanism: To suppress the formation of cyclic structures, the polymerization can be directed toward the AM mechanism by adding a nucleophile, such as ethylene glycol. researchgate.net In this process, the monomer is first protonated (activated) by the catalyst. The nucleophilic end of a polymer chain then attacks this activated monomer, leading to chain growth. This mechanism primarily involves secondary oxonium ions and can reduce cyclization. rsc.orgresearchgate.net

A significant side reaction in the CROP of cyclic acetals is transacetalization, which involves chain transfer to the polymer. escholarship.org This can lead to a broadening of the molecular weight distribution but can also be advantageous in UHMW polymer synthesis by reactivating "dead" polymer chains. escholarship.org

The morphology of the resulting poly(1,3-dioxolane) is influenced by factors such as molecular weight and processing conditions. PDO is a semicrystalline polymer whose repeat unit consists of alternating hydrophilic ethylene glycol and hydrophobic methylene (B1212753) acetal (B89532) units. researchgate.net This structure leads to hydrogen-bonding-controlled self-assembly in aqueous solutions, forming spherical aggregates. researchgate.net The size and structure of these aggregates can be controlled by concentration, temperature, and the addition of metal salts. researchgate.net The development of UHMW PDO results in materials with enhanced polymer entanglement, leading to significantly improved mechanical properties, such as high impact strength and tensile properties comparable to UHMW polyethylene (B3416737). escholarship.orgacs.org

Directed Metalation and Regioselective Functionalization of Dioxolane Rings

Lithiation Reactions with Organolithium Reagents and Chelating Agents

Directed metalation is a powerful strategy for the regioselective deprotonation of a molecule, typically using a strong organolithium base. organic-chemistry.orgbaranlab.org The reaction is guided by a Directed Metalation Group (DMG), which is a functional group capable of coordinating to the lithium cation of the base (e.g., n-butyllithium), thereby increasing the kinetic acidity of nearby protons. organic-chemistry.orgbaranlab.org This coordination establishes a complex-induced proximity effect (CIPE) that directs deprotonation to a specific location, often the ortho position on an aromatic ring. baranlab.org

While the dioxolane group itself can act as a DMG to direct the ortho-lithiation of an attached aryl substituent lookchem.com, the direct deprotonation of the saturated C4/C5 positions of a 2,2-dialkyl-1,3-dioxolane ring is more challenging due to the low acidity of the aliphatic C-H bonds.

The effectiveness of lithiation is highly dependent on the base and solvent system.

Organolithium Reagents: Very strong bases are required. Common examples include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi). uwindsor.cawikipedia.org These reagents exist as aggregates in solution. baranlab.org

Chelating Agents: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N,N,N',N″,N″-pentamethyldiethylenetriamine (PMDTA) are often used. baranlab.orglookchem.com These bidentate or tridentate amines can break up the organolithium aggregates and chelate the lithium ion, increasing the basicity and reactivity of the organolithium reagent. baranlab.org

The lithiation of a dioxolane ring, if achieved, would involve the removal of a proton from either the C4 or C5 position to generate a lithiated intermediate, which could then be trapped by an electrophile.

| Reagent Type | Specific Example(s) | Function in Lithiation Reactions | References |

| Organolithium Base | n-BuLi, s-BuLi, t-BuLi | Strong base that removes a proton to form a C-Li bond. | uwindsor.ca, wikipedia.org |

| Chelating Agent | TMEDA, PMDTA | Breaks up organolithium aggregates and complexes the lithium ion, increasing base reactivity. | lookchem.com, baranlab.org |

| Directed Metalation Group (DMG) | -CONR₂, -OMe, dioxolane | Coordinates to the lithium ion to direct deprotonation to a specific site. | organic-chemistry.org, baranlab.org |

Regioselectivity and Stereoselectivity in Electrophilic Quenching of Lithiated Dioxolanes

Following the formation of a lithiated dioxolane intermediate, its reaction with an electrophile (quenching) can proceed with specific regioselectivity and stereoselectivity. masterorganicchemistry.com

Regioselectivity: This refers to which site of the molecule reacts. In a lithiated dioxolane, the reaction would occur at the carbon atom bearing the lithium. If deprotonation can occur at multiple sites (e.g., both C4 and C5), the regioselectivity of the initial lithiation step determines the final product distribution. Factors like steric hindrance and the relative thermodynamic stability of the possible lithiated intermediates can influence this selectivity. uni-muenchen.de

Stereoselectivity: This refers to the spatial arrangement of the newly formed bonds. The stereochemical outcome of the electrophilic quench is often controlled by the lithium cation, which remains coordinated to the heteroatoms of the dioxolane ring. This chelation can block one face of the molecule, forcing the electrophile to approach from the opposite, less hindered face. This is a form of chelation-controlled addition. researchgate.net This directed delivery of the electrophile can result in the formation of one diastereomer in preference to another. The stereoselectivity can be influenced by the nature of the electrophile, the solvent, and the specific structure of the lithiated intermediate. In some systems, the stereochemical outcome is dependent on the electrophile used but independent of which proton was initially removed. nih.gov

The stereospecific formation of substituted dioxolanes can also be achieved through pathways involving 1,3-dioxolan-2-yl cation intermediates, where the stereochemistry of the starting material dictates the stereochemistry of the product. mdpi.com While mechanistically different from lithiation, this highlights the inherent stereochemical possibilities within the dioxolane framework.

Cycloaddition Reactions of 1,3-Dioxolan-4-one (B8650053) Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of 1,3-dioxolan-4-one derivatives, these reactions provide stereocontrolled routes to complex molecular architectures. The chiral scaffold of the dioxolanone ring system, often derived from readily available α-hydroxy acids, allows for high levels of asymmetric induction in these transformations.

Michael Additions and their Stereochemical Outcomes

The anions of chiral 1,3-dioxolan-4-ones have been shown to act as effective nucleophiles in Michael additions to α,β-unsaturated compounds. researchgate.netmdpi.com These reactions proceed with a high degree of stereoselectivity, controlled by the existing stereocenters on the dioxolanone ring. nih.gov

Research has demonstrated the utility of (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, derived from mandelic acid, in such reactions. mdpi.com When the anion of this dioxolanone is reacted with β-nitro-4-methoxystyrene, two diastereomeric products are formed in a 90:10 ratio. mdpi.com The stereochemistry of these products has been unequivocally assigned through NOE studies on the lactam derived from the major product and confirmed by X-ray diffraction. researchgate.netmdpi.com

Similarly, the Michael addition of the anion from the same dioxolanone to butenolide results in the formation of a single stereoisomer adduct in a low yield. nih.gov The absolute configuration of the products in these additions is confirmed through methods such as X-ray diffraction. mdpi.comdntb.gov.ua This high stereoselectivity is attributed to the influence of the C-2 stereocenter, which directs the approach of the electrophile. mdpi.comnih.gov

| Michael Acceptor | Diastereomeric Ratio | Yield | Analytical Confirmation |

|---|---|---|---|

| β-nitro-4-methoxystyrene | 90:10 | 79% | NOE Studies, X-ray Diffraction mdpi.com |

| Butenolide | Single Stereoisomer | Low | Spectroscopic Data nih.gov |

Diels-Alder Cycloadditions and Mechanistic Investigations

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental method for forming six-membered rings. wikipedia.orglibretexts.org 1,3-Dioxolan-4-one derivatives, particularly those bearing an exocyclic methylene group, can serve as dienophiles in these reactions. mdpi.com The (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, derived from lactic acid, has been a subject of study in Diels-Alder cycloadditions. researchgate.netmdpi.com

This chiral dienophile reacts with various dienes, including cyclopentadiene (B3395910) and 1,3-cyclohexadiene, to yield Diels-Alder adducts. mdpi.com The reaction with cyclopentadiene proceeds in a low yield, and the resulting adduct is sensitive to cycloreversion. mdpi.com Despite purification challenges, spectroscopic data for the adducts have been obtained. mdpi.com

Mechanistic insights have been gained from the thermal fragmentation (pyrolysis) of the resulting adducts. researchgate.netmdpi.com In some cases, the thermal fragmentation leads to a chiral epoxy ketone, demonstrating that the dioxolanone acts as a chiral ketene (B1206846) equivalent. researchgate.netmdpi.com In other instances, the products of fragmentation provide a deeper understanding of the dioxolanone fragmentation process itself. researchgate.netmdpi.com The stereochemistry of the cycloaddition is influenced by the diene approaching the dienophile from the face opposite to the bulky t-butyl group at the C-2 position. The structure of the adducts has been confirmed by X-ray diffraction. mdpi.com

| Diene | Adduct Formed | Yield | Mechanistic Insight |

|---|---|---|---|

| Cyclopentadiene | Difficult to purify adduct | Low | Subject to cycloreversion mdpi.com |

| 1,3-Cyclohexadiene | Adduct formed under forcing conditions | Low | Spectroscopic data for major diastereomer obtained mdpi.com |

| General | - | - | Thermal fragmentation gives insight into dioxolanone fragmentation and use as a chiral ketene equivalent researchgate.netmdpi.com |

Stereochemical Investigations and Applications in Asymmetric Synthesis Involving 2 Butyl 2 Methyl 1,3 Dioxolane Motifs

Analysis of Stereoisomerism in Substituted Dioxolanes

Stereoisomerism in substituted dioxolanes arises from the three-dimensional arrangement of atoms, particularly when chiral centers are present on the dioxolane ring or its substituents. wikipedia.org Molecules with the same molecular formula and connectivity but different spatial orientations are known as stereoisomers. wikipedia.orgbritannica.com For disubstituted cycloalkanes like dioxolanes, these orientations are typically represented using wedge-shaped bonds for substituents above the ring's plane and hatched lines for those below. libretexts.org The 1,3-dioxolane (B20135) ring can adopt various conformations, and the presence of substituents at the C2, C4, and C5 positions can lead to the formation of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). britannica.com The stereochemical outcome of reactions involving these structures is crucial for their application in asymmetric synthesis.

Diastereoselective and Enantioselective Synthesis of Chiral Dioxolane Derivatives

The controlled synthesis of specific stereoisomers of dioxolane derivatives is a cornerstone of their use in chiral applications. Significant research has focused on developing methods that yield high diastereoselectivity or enantioselectivity.

One effective strategy for the stereoselective formation of substituted 1,3-dioxolanes involves a three-component assembly process. nih.gov This reaction can proceed through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by a nucleophile. nih.gov For example, the oxidation of alkenes with a hypervalent iodine reagent in the presence of a carboxylic acid and a silyl (B83357) enol ether can produce highly substituted dioxolanes with controlled stereochemistry. nih.gov The stereochemical outcome is dictated by the geometry of the starting alkene; cis-alkenes can lead to meso-products diastereoselectively, while trans-alkenes can yield chiral dioxolanes as a single diastereomer. nih.gov

Chiral 1,3-dioxolan-4-ones, derived from readily available enantiomerically pure α-hydroxy acids like lactic acid and mandelic acid, have proven to be exceptionally useful. nih.gov These compounds can be synthesized and purified to yield pure diastereomers, where a second stereocenter is introduced with high control from the first. nih.gov The deprotonation and subsequent reaction with an electrophile occur with high selectivity, effectively transferring the stored stereochemical information. nih.gov

Table 1: Selected Examples of Diastereoselective Dioxolane Synthesis

| Reactants | Catalyst/Reagent | Product Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |

| cis-4-Octene, Acetic Acid, Silyl Enol Ether | PhI(OAc)₂ / BF₃·OEt₂ | Substituted 1,3-Dioxolane | 91:9 dr |

| trans-4-Octene, Acetic Acid, Silyl Enol Ether | PhI(OAc)₂ / BF₃·OEt₂ | Substituted 1,3-Dioxolane | >99:1 dr |

| (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one + Butenolide | LDA | Michael Adduct | High Selectivity (Single Stereoisomer) |

| Isatin + Phenylacetylene | Me₂Zn / Chiral Perhydro-1,3-benzoxazine Ligand | 3-Hydroxy-3-(phenylethynyl)indolin-2-one | 99:1 er |

Data sourced from multiple studies to illustrate typical selectivities in dioxolane synthesis. nih.govnih.govuva.es

Dioxolanes as Chiral Auxiliaries and Building Blocks

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com Dioxolane-based structures are prominent in this role, particularly in the formation of new carbon-carbon bonds.

Applications in Asymmetric Carbon-Carbon Bond Formation (e.g., Enolate Chemistry, Michael Additions)

The formation of carbon-carbon bonds is fundamental to organic synthesis. nih.gov Chiral dioxolane derivatives have been successfully employed to control the stereochemistry of these reactions, especially those involving enolates. Chiral 1,3-dioxolan-4-ones, for instance, serve as effective chiral acyl anion equivalents. nih.gov

A key application is in the Michael addition, a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comwikipedia.orglibretexts.org In an asymmetric variant, (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one undergoes a Michael addition to butenolide, yielding the product as a single stereoisomer. nih.gov The dioxolanone acts as a chiral benzoyl anion equivalent in this transformation. nih.gov This methodology has been extended to reactions with other Michael acceptors like nitrostyrenes. researchgate.net

The success of these auxiliaries lies in their ability to create a sterically defined environment that biases the approach of the electrophile to one face of the enolate. researchgate.net Evans' oxazolidinone auxiliaries are a classic example of this principle, and chiral dioxolanones operate under a similar paradigm, providing a strong basis for diastereoselective alkylations and aldol (B89426) reactions. researchgate.netresearchgate.net

Role as Chiral Ligands in Asymmetric Catalysis (e.g., Hydrovinylation, Palladium Catalysis)

Beyond their role as stoichiometric auxiliaries, dioxolane motifs are integral to the structure of many powerful chiral ligands used in asymmetric catalysis. In this context, a small amount of a chiral metal-ligand complex can generate a large quantity of an enantiomerically enriched product.

A preeminent example is TADDOL (α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol) and its derivatives. rsc.org These C₂-symmetric diols, which feature a 2,2-disubstituted-1,3-dioxolane core, are precursors to a wide range of chiral ligands, including phosphonites. rsc.org TADDOL-derived phosphonite ligands have proven effective in numerous asymmetric transformations due to their good π-acceptor properties. rsc.org

In palladium-catalyzed reactions, the choice of ligand is critical for achieving high efficiency and selectivity. mdpi.comresearchgate.net Chiral ligands containing the dioxolane framework have been used in reactions like the Mizoroki-Heck coupling and allylic substitution. researchgate.netnih.gov For example, a palladium complex of a helically chiral polymethacrylate (B1205211) ligand, which induces chirality through its secondary structure, has been shown to catalyze the allylic substitution of 1,3-diphenylprop-2-enyl acetate, achieving a quantitative yield and 60% enantiomeric excess. nih.gov The rigid, well-defined steric environment created by these ligands around the metal center is responsible for the enantioselective outcome. nih.gov

Advanced Methods for Enantiomeric Separation and Purity Determination

The development of chiral compounds necessitates robust analytical methods to separate enantiomers and determine their purity (enantiomeric excess). wikipedia.org Chiral chromatography is a primary tool for this purpose. gcms.cz

Complexation Gas Chromatography for Chiral Analysis of Alkyl-Substituted Dioxolanes

Complexation gas chromatography (CGC) is a powerful technique for the enantiomeric analysis of various compounds, including alkyl-substituted dioxolanes. researchgate.net This method relies on the formation of transient, diastereomeric complexes between the chiral analytes and a chiral selector, which is typically a metal complex dissolved in the stationary phase of the GC column. researchgate.nettaylorfrancis.com

For the separation of chiral dioxolanes, cyclodextrin (B1172386) derivatives are often used as chiral stationary phases (CSPs). gcms.cznih.gov These macrocyclic oligosaccharides create a chiral environment where enantiomers can interact differently, leading to different retention times. diva-portal.org For example, a capillary column with a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin has been successfully used to separate the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. nih.gov The separation mechanism involves the inclusion of the analyte into the chiral cavity of the cyclodextrin, where differential intermolecular interactions (such as hydrogen bonding and van der Waals forces) with the two enantiomers allow for their resolution. gcms.cz The efficiency of the separation can be optimized by adjusting parameters like temperature, column type, and the specific derivative of the cyclodextrin used as the CSP. gcms.cznih.gov

Advanced Spectroscopic Characterization and Computational Studies of Dioxolane Systems

Spectroscopic Methodologies for Structural and Conformational Elucidation

Spectroscopic techniques are indispensable for the detailed characterization of 2-Butyl-2-methyl-1,3-dioxolane, offering insights from molecular vibrations to fragmentation patterns under ionization.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of dioxolane compounds. The spectra are characterized by specific absorption or scattering bands corresponding to the vibrational modes of the molecule's constituent bonds.

For this compound, the key vibrational modes include C-H stretching from the alkyl groups and the dioxolane ring, C-O stretching of the acetal (B89532) group, and various bending and rocking motions. The C-O stretching vibrations are particularly characteristic of the 1,3-dioxolane (B20135) ring and typically appear as strong bands in the IR spectrum in the 1200-1000 cm⁻¹ region. longdom.orgresearchgate.net Asymmetric and symmetric stretching vibrations of the CH₂ groups in the ring and alkyl chains are expected above 2900 cm⁻¹. longdom.org

Conformational analysis of the five-membered dioxolane ring can also be investigated using these techniques. The ring is not planar and undergoes pseudorotation, and vibrational satellites in the microwave spectrum of related compounds like 2-methyl-1,3-dioxolane (B1212220) have been identified and attributed to this motion. researchgate.net Theoretical calculations are often paired with experimental spectra to assign these vibrational modes accurately. researchgate.netlongdom.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Asymmetric/Symmetric Stretch (Alkyl & Ring) | 2850 - 3000 | Strong |

| CH₃, CH₂ Bending/Scissoring | 1375 - 1470 | Medium |

| C-O-C Asymmetric/Symmetric Stretch (Acetal) | 1000 - 1200 | Strong |

| C-C Stretch (Alkyl) | 800 - 1200 | Weak-Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus in this compound.

In the ¹H NMR spectrum, distinct signals are expected for the methyl and butyl groups attached to the C2 position of the dioxolane ring, as well as for the two methylene (B1212753) (CH₂) groups of the ring itself. The protons of the two ring CH₂ groups often appear as a complex multiplet due to their diastereotopic nature.

In the ¹³C NMR spectrum, a characteristic signal for the quaternary acetal carbon (C2) is expected to appear significantly downfield (typically >100 ppm) due to the two adjacent oxygen atoms. Separate signals will be present for the carbons of the butyl and methyl substituents, and a distinct signal for the two equivalent carbons (C4 and C5) of the dioxolane ring. The chemical shifts in ¹³C NMR are particularly sensitive to stereochemical changes, a principle used in the analysis of 1,3-diol acetonides to determine their relative stereochemistry. wordpress.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Ring -OCH₂CH₂O- | 3.8 - 4.1 | m |

| ¹H | C2-CH₃ | 1.2 - 1.4 | s |

| ¹H | C2-CH₂CH₂CH₂CH₃ | 1.4 - 1.6 | t |

| ¹H | C2-CH₂CH₂CH₂CH₃ | 1.3 - 1.5 | m |

| ¹H | C2-CH₂CH₂CH₂CH₃ | 1.2 - 1.4 | m |

| ¹H | C2-CH₂CH₂CH₂CH₃ | 0.8 - 1.0 | t |

| ¹³C | C2 (Acetal Carbon) | 108 - 112 | - |

| ¹³C | C4, C5 (Ring Carbons) | 64 - 67 | - |

| ¹³C | C2-CH₃ | 23 - 27 | - |

| ¹³C | C2-CH₂CH₂CH₂CH₃ | 35 - 40 | - |

| ¹³C | C2-CH₂CH₂CH₂CH₃ | 25 - 29 | - |

| ¹³C | C2-CH₂CH₂CH₂CH₃ | 22 - 25 | - |

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is vital for determining the molecular weight and elucidating the structure of volatile compounds like this compound through analysis of fragmentation patterns. researchgate.net

Under Electron Ionization (EI), the molecular ion (M⁺) may be weak or absent. miamioh.edu The fragmentation is dominated by α-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atoms. For this compound, the primary fragmentation pathways are expected to be the loss of the butyl radical (•C₄H₉) to form an ion at m/z 87, and the loss of the methyl radical (•CH₃) to yield an ion at m/z 131. 182.160.97 The ion at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is often a base peak for 2-methyl-1,3-dioxolanes. 182.160.97

Softer ionization techniques like Chemical Ionization (CI) can be used to enhance the abundance of the protonated molecular ion [M+H]⁺, providing clearer molecular weight information with less fragmentation. 182.160.97 Tandem mass spectrometry (EI-MS/MS) can be employed for more detailed structural characterization by isolating a specific fragment ion and inducing further fragmentation to establish its structure. researchgate.net

Table 3: Expected Key Fragments in the EI Mass Spectrum of this compound (MW = 144.21)

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 129 | [M - CH₃]⁺ | Loss of methyl radical |

| 87 | [M - C₄H₉]⁺ | Loss of butyl radical (α-cleavage) |

High-temperature mid-IR absorption spectroscopy is a specialized technique used to investigate the reaction kinetics and decomposition mechanisms of molecules in the gas phase. kaust.edu.sa This method often utilizes shock tubes to rapidly heat a gas mixture to high temperatures (e.g., 1000–1400 K), coupled with a rapidly tuning laser to monitor the concentration of reactants and products in real-time. kaust.edu.saresearchgate.net

Studies on simpler analogs like 1,3-dioxolane and 2-methyl-1,3-dioxolane have demonstrated this approach. kaust.edu.saresearchgate.net By measuring the temperature-dependent absorption cross-section in the mid-IR region (e.g., 950–1190 cm⁻¹), the decay of the parent dioxolane molecule can be quantitatively monitored. kaust.edu.saresearchgate.net This data allows for the determination of rate coefficients for unimolecular decomposition and provides insights into the reaction's temperature and pressure dependence. kaust.edu.sa Such experimental kinetic data is crucial for validating and refining theoretical models of combustion and pyrolysis for dioxolane-based compounds, which have been identified as potential biofuel candidates. kaust.edu.sa

Quantum Chemical Calculations and Theoretical Modeling of Dioxolane Chemistry

Quantum chemical calculations provide a theoretical framework to complement and interpret experimental findings, offering detailed insights into the electronic structure, energetics, and reactivity of molecules.

Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its balance of accuracy and computational efficiency. rsdjournal.org It is employed to study various aspects of dioxolane chemistry, including reaction mechanisms, conformational analysis, and the prediction of spectroscopic properties. iaea.org

For dioxolane systems, DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), can be used to:

Determine Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, DFT can elucidate the stepwise or concerted nature of reactions, such as thermal decomposition or cycloadditions. researchgate.netpku.edu.cn For instance, DFT studies on the pyrolysis of 2-methyl-1,3-dioxolane suggest a stepwise mechanism. researchgate.net

Calculate Activation Energies: The energy barriers for different reaction pathways can be computed, allowing for the prediction of the most favorable kinetic pathway. researchgate.net This is critical for understanding thermal stability and reactivity.

Predict Spectroscopic Data: DFT can be used to calculate vibrational frequencies (IR/Raman) and NMR chemical shifts. longdom.orgiaea.org Comparing these theoretical spectra with experimental data aids in the confirmation of molecular structure and the assignment of spectral features. researchgate.netlongdom.org

Analyze Molecular Properties: DFT provides information on electron distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential, which helps in understanding the molecule's reactivity and intermolecular interactions. nih.gov

Table 4: Applications of DFT in the Study of Dioxolane Systems

| Application Area | Information Obtained | Example DFT Functional/Basis Set |

|---|---|---|

| Reaction Mechanisms | Transition state geometries, reaction intermediates, potential energy surfaces | B3LYP/6-31G(d) |

| Thermochemistry | Reaction enthalpies, activation energies (Ea), Gibbs free energies (ΔG) | M06-2X/6-311+G(d,p) |

| Vibrational Analysis | IR/Raman frequencies and intensities, assignment of vibrational modes | B3LYP/6-311++G(d,p) |

Computational Studies of Conformational Preferences, Ring Dynamics, and Stereoelectronic Effects (e.g., Perlin Effect, Anomeric Effect)

Computational studies on 2,2-disubstituted-1,3-dioxolane systems reveal a nuanced conformational landscape governed by a combination of steric and stereoelectronic effects. The 1,3-dioxolane ring is not planar and can adopt several puckered conformations to minimize torsional and steric strain. Theoretical calculations, such as those performed at the Hartree-Fock (HF) level with a 6-31G* basis set, have identified three primary low-energy conformers for 2,2-disubstituted 1,3-dioxolanes: the unsymmetrical envelope, a C_s_ symmetric envelope, and a half-chair form. researchgate.net

Of these, the unsymmetrical envelope conformation is generally found to be the most stable. researchgate.net For a model 2,2-disubstituted 1,3-dioxolane, the C_s_ symmetric envelope and the half-chair conformations are calculated to be approximately 14.2 kJ mol⁻¹ and 27.3 kJ mol⁻¹ higher in energy, respectively, than the unsymmetrical envelope. researchgate.net This preference is a result of the complex interplay of torsional strain and non-bonded interactions involving the substituents at the C2 position and the puckering of the five-membered ring. The butyl and methyl groups in this compound will influence the specific dihedral angles within the ring to minimize steric hindrance, but the fundamental preference for an envelope-type conformation is expected to persist.

Interactive Table: Calculated Relative Energies of 2,2-Disubstituted 1,3-Dioxolane Conformers

Stereoelectronic effects, such as the anomeric and Perlin effects, also play a crucial role in the structure and reactivity of dioxolane systems. The anomeric effect, in its generalized form, describes the preference for certain conformations in molecules containing a C-Y-C-X fragment, where Y is a heteroatom with lone pairs and X is an electronegative substituent. scripps.edu In 1,3-dioxolanes, this involves the interaction of the lone pairs on the ring oxygen atoms with the antibonding (σ) orbitals of adjacent C-O or C-C bonds. These n -> σ interactions can stabilize specific conformations. For instance, in acetals, reactant stabilization through the anomeric effect can influence thermodynamic properties like bond dissociation energies. The nearly flat geometry of the 1,3-dioxolane ring can affect the strength of these interactions compared to six-membered rings like 1,3-dioxanes.

The Perlin effect relates to the observation that one-bond C-H coupling constants (¹J_CH_) can differ for axial and equatorial protons in heterocyclic systems. A "normal" Perlin effect, as seen in tetrahydropyrans, involves a larger ¹J_CH_ for equatorial hydrogens than for axial ones, which is often attributed to an n_O_ -> σ*C-Hax interaction that weakens the axial C-H bond. d-nb.info Conversely, a "reversed" Perlin effect is observed in systems like 1,3-dithianes. d-nb.info In 1,3-dioxanes, anomeric interactions involving the axial C-H bonds are dominant at the C2, C4, and C6 positions. researchgate.net While less pronounced in the five-membered dioxolane ring, similar stereoelectronic interactions between the oxygen lone pairs and the C-H antibonding orbitals of the butyl and methyl substituents, as well as the ring itself, will influence the molecule's preferred geometry and NMR spectroscopic properties.

Reaction Rate Coefficient Predictions and Time-Resolved Species Profiles (e.g., RRKM-ME Model)

The thermal decomposition and oxidation of dioxolane-based compounds are of significant interest, particularly in the context of their use as biofuels. Computational kinetics models, such as the Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with the master equation (ME), are powerful tools for predicting reaction rate coefficients and understanding complex reaction networks under various temperature and pressure conditions.

Studies on the thermal decomposition of related compounds like 2-methyl-1,3-dioxolane (2M13DO) and 2,2-dimethyl-1,3-dioxolane (B146691) provide a framework for understanding the reactivity of this compound. For these simpler analogues, the gas-phase thermal decomposition is a unimolecular, first-order reaction. researchgate.net The primary products are typically an aldehyde or ketone (from the C2 substituents) and acetaldehyde (B116499) (from the ring fragmentation). researchgate.net

The RRKM-ME model is particularly useful for predicting the pressure and temperature dependence of rate coefficients for such unimolecular reactions. For 2M13DO, stochastic RRKM-ME modeling has been used to analyze its pyrolysis. researchgate.net This approach considers the potential energy surface of the reaction, identifying key reaction channels. For 2M13DO, three important initial channels are:

Formation of CH₂=CHOCH₂CH₂OH (an enol ether)

Concerted ring fission to form two molecules of acetaldehyde (CH₃CHO)

Radical formation via C-C bond scission to yield a methyl radical (CH₃) and a 1,3-dioxolan-2-yl radical. researchgate.net

The model predicts that at temperatures below 700 K, the formation of the enol ether is the dominant pathway. researchgate.net However, under typical experimental conditions for pyrolysis, the formation of acetaldehyde becomes dominant. researchgate.net At very high temperatures (above 1500 K), the radical-forming channel becomes the most significant, accounting for nearly 99% of the decomposition at 2000 K. researchgate.net The RRKM-ME model can also be used to calculate temperature- and pressure-dependent reaction rate constants for subsequent reactions, such as the low-temperature oxidation pathways involving the addition of O₂ to dioxolanyl radicals. researchgate.net

For this compound, a similar set of initial decomposition pathways is expected. The presence of a larger butyl group in place of a methyl group will likely influence the branching ratios of these channels. The C-C bonds within the butyl group provide additional potential sites for radical-initiated decomposition. The unimolecular decomposition would lead to the formation of 2-hexanone (B1666271) (from the butyl and methyl groups at C2) and acetaldehyde. The Arrhenius parameters for the decomposition of this compound are expected to be similar to those of its smaller analogues, with slight modifications due to the different steric and electronic properties of the butyl group.

Interactive Table: Arrhenius Parameters for Thermal Decomposition of Related Dioxolanes

Data from a study on the gas-phase thermal decomposition of dioxolane derivatives. researchgate.net

By applying the RRKM-ME methodology, it is possible to generate detailed kinetic models that predict time-resolved species profiles during the pyrolysis or oxidation of this compound. These profiles are essential for developing comprehensive combustion models for biofuels containing this and related compounds.

Broader Research Applications of the 1,3 Dioxolane Moiety in Organic and Polymer Chemistry

Dioxolanes as Versatile Synthetic Intermediates in Fine Chemical Synthesis

The stability of the 1,3-dioxolane (B20135) ring under neutral or basic conditions, coupled with its straightforward formation and removal under acidic conditions, makes it an ideal protecting group for aldehydes and ketones. organic-chemistry.org This strategy is widely employed in multistep organic syntheses to mask the reactivity of carbonyl groups while other parts of a molecule undergo chemical transformations. silverfernchemical.comorganic-chemistry.org The formation of 1,3-dioxolanes is typically achieved by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. chemicalbook.comorganic-chemistry.org

Beyond their role as protecting groups, 1,3-dioxolanes are valuable synthetic intermediates. They can participate in various chemical reactions, including radical additions to imines to form protected α-amino aldehydes. organic-chemistry.orgorganic-chemistry.org Furthermore, substituted 1,3-dioxolanes are key structural motifs in a range of pharmacologically active molecules, demonstrating antiviral, antifungal, and anti-HIV properties. chemicalbook.com Their utility extends to being precursors for electrophilic formylating reagents, which are stable and effective in reactions with organometallic compounds like Grignard and organozinc reagents. organic-chemistry.org

The versatility of the 1,3-dioxolane moiety is highlighted by its presence in complex natural products such as neosporol. wikipedia.org The synthesis of such molecules often involves the strategic formation of the dioxolane ring system. wikipedia.org

| Application Area | Description | Key Features |

| Protecting Groups | Masking the reactivity of aldehydes and ketones during multi-step synthesis. | Stable to nucleophiles and bases; easily cleaved by acid-catalyzed hydrolysis. organic-chemistry.org |

| Synthetic Intermediates | Serving as precursors for other functional groups and complex molecules. | Can undergo ring-opening reactions and participate in radical additions. organic-chemistry.orgorganic-chemistry.org |

| Pharmaceutical Scaffolds | Forming the core structure of various biologically active compounds. | Derivatives exhibit antiviral, antifungal, and anti-HIV activities. chemicalbook.com |

| Reagent Precursors | Used to create stable and versatile formylating agents. | Enables mild and efficient formylation of organometallic compounds. organic-chemistry.org |

Engineering of Poly(1,3-dioxolane) for Advanced Functional Materials

Poly(1,3-dioxolane) (PDOL), synthesized through the cationic ring-opening polymerization of 1,3-dioxolane, is a polymer with significant potential in materials science. escholarship.org It is recognized as a chemically recyclable thermoplastic with promising mechanical properties, in some cases comparable to ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). escholarship.orgacs.org The polymer consists of alternating hydrophilic ethylene glycol and hydrophobic formaldehyde (B43269) units, which drives self-assembly in aqueous solutions. acs.org

PDOL has garnered attention for its applications in solid-state lithium metal batteries as a solid polymer electrolyte, valued for its ionic conductivity at room temperature and straightforward assembly process. researchgate.netresearchgate.net

Poly(1,3-dioxolane) is known to be a pH- and temperature-sensitive water-soluble polymer. acs.org This dual-responsive behavior is a key characteristic for its application in "smart" materials, such as functional hydrogels and nanoparticles. acs.orgjst.go.jp Polymers that respond to changes in pH typically contain acidic or basic functional groups that ionize at specific pH values, leading to conformational changes and swelling or collapse of the polymer structure. wikipedia.org Similarly, temperature sensitivity, often characterized by a lower critical solution temperature (LCST), allows the polymer to undergo a phase transition from soluble to insoluble upon heating. nih.gov

The responsiveness of PDOL-based systems allows for the controlled release of encapsulated substances, making them suitable for applications like drug delivery. acs.orgwikipedia.orgnih.gov The degradation of these hydrogels can be triggered by changes in the physiological environment, offering a mechanism for targeted therapeutic action. jst.go.jp

The unique chemical structure of poly(1,3-dioxolane) allows it to act as a template for the in-situ generation of metal nanoparticles. acs.org In this process, PDOL can function as both a surfactant, stabilizing the forming nanoparticles, and as a reductant. acs.org The acidolysis of the acetal (B89532) groups in the polymer backbone is a key step in this reductive capacity. acs.org

This method provides a one-step approach to creating core-shell hybrid materials, such as copper-decorated nanoparticles. acs.org The polymer matrix controls the size and morphology of the aggregates, which can be further influenced by the addition of metal salts, leading to structures that are rod-like, worm-like, or spherical. acs.org This templating ability positions PDOL as a promising material for the fabrication of advanced nanomaterials with applications in catalysis and electronics. The polyol synthesis method, in general, is a well-established strategy for producing high-quality nanomaterials, where the polymer acts as a solvent, reducing agent, and stabilizer. rsc.orgnih.gov

| Property | Description | Underlying Mechanism | Potential Application |

| pH-Sensitivity | The polymer structure and solubility change in response to ambient pH. acs.org | Ionization of functional groups along the polymer chain. wikipedia.org | Controlled drug delivery, biosensors. wikipedia.org |

| Temperature-Sensitivity | Exhibits a lower critical solution temperature (LCST), leading to phase changes with temperature. acs.org | Changes in polymer-solvent interactions and hydrogen bonding. | Smart hydrogels, separation processes. acs.orgnih.gov |

| Nanoparticle Templating | Acts as a scaffold and reducing agent for the in-situ synthesis of metal nanoparticles. acs.org | Acidolysis of acetal moieties and coordination with metal ions. acs.org | Catalysis, nanoelectronics, hybrid materials. |

Future Research Directions and Emerging Trends in 2 Butyl 2 Methyl 1,3 Dioxolane Chemistry

Development of Novel and Sustainable Catalytic Systems for Dioxolane Synthesis and Transformation

The synthesis of 2-Butyl-2-methyl-1,3-dioxolane traditionally relies on the acid-catalyzed acetalization of 2-hexanone (B1666271) with ethylene (B1197577) glycol. Future research is poised to move beyond conventional homogeneous acid catalysts towards more sustainable and reusable alternatives. The development of solid acid catalysts, such as modified zeolites, sulfated metal oxides, and functionalized mesoporous silica, offers significant advantages in terms of catalyst recovery and process intensification. amazonaws.com A key trend is the exploration of biocatalysis, employing enzymes like lipases and lyases to achieve high selectivity under mild reaction conditions. researchgate.net The combination of biocatalysis with organometallic catalysis in chemoenzymatic cascades presents a powerful strategy for the stereoselective synthesis of complex dioxolanes from renewable feedstocks. rwth-aachen.denih.gov

Furthermore, the use of CO2 as a C1 source for the formation of the dioxolane ring is a significant area of interest for green chemistry. researchgate.net Research into ruthenium-based molecular catalysts has shown promise in the conversion of diols and CO2 into cyclic acetals, a pathway that could be adapted for the synthesis of this compound derivatives. rwth-aachen.de

| Catalyst Type | Potential Advantages for this compound Synthesis | Relevant Research Findings |

| Heterogeneous Solid Acids | Reusability, reduced waste, potential for continuous flow processes. | WO3@Boehmite has shown high catalytic performance in the acetalization of glycerol. amazonaws.com |

| Biocatalysts (e.g., Lipases, Lyases) | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, use of renewable resources. | Chemoenzymatic cascades have been developed for the synthesis of chiral dioxolanes. rwth-aachen.denih.gov |

| Organometallic Catalysts | Can utilize alternative carbon sources like CO2, high reactivity. | Ruthenium-based catalysts have been used for the synthesis of dioxolanes from diols and CO2. rwth-aachen.deresearchgate.net |

Exploration of Uncharted Reactivity Pathways and Complex Mechanistic Insights

While the fundamental reactivity of the 1,3-dioxolane (B20135) ring, primarily its hydrolysis back to the corresponding ketone and diol, is well-established, there remain numerous uncharted reactivity pathways to explore for this compound. The presence of the butyl and methyl groups at the C2 position influences the steric and electronic environment of the acetal (B89532) linkage, potentially leading to unique reactivity.

Future investigations could focus on the ring-opening polymerization of this compound to form novel polyacetals with tailored properties. rsc.org Understanding the mechanism of such polymerizations, including the potential for side reactions, will be crucial for controlling the polymer architecture. rsc.org The photochemical reactivity of this compound is another area ripe for exploration, with the potential for novel transformations initiated by light. acs.org

Mechanistic studies on the hydrolysis of substituted dioxolanes, particularly under various pH conditions and in the presence of different catalysts, can provide deeper insights into the factors governing their stability and reactivity. beilstein-journals.org Kinetic modeling of the oxidation and pyrolysis of dioxolanes can also reveal complex reaction networks and inform their potential applications as biofuels or fuel additives. researchgate.netacs.org

Advanced Integration of this compound in Asymmetric Total Synthesis

The 1,3-dioxolane moiety is a cornerstone of protecting group chemistry in the total synthesis of complex natural products. organic-chemistry.orgnih.gov The specific steric and electronic properties of the 2-butyl-2-methyl substitution pattern could offer advantages in terms of stability and selective deprotection in intricate synthetic sequences.

An emerging trend is the use of chiral dioxolanes as stereodirecting auxiliaries or as key stereogenic centers within a target molecule. The stereoselective synthesis of chiral this compound derivatives, for instance, through biocatalytic routes, would open avenues for their application in asymmetric synthesis. nih.gov The diastereoselective formation of substituted dioxolanes through multicomponent reactions is a powerful strategy for rapidly building molecular complexity. nih.gov Future research could explore the participation of this compound in such reactions to generate novel and stereochemically rich structures.

The development of new methods for the stereoselective synthesis of dioxolanes, such as asymmetric 1,3-dipolar cycloaddition reactions, further expands the toolkit for incorporating this functional group into complex molecules with high enantiomeric purity. organic-chemistry.org

Computational Design and Predictive Modeling for Tailored Dioxolane-based Compounds

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational studies can provide profound insights into its conformational preferences, which in turn dictate its reactivity. acs.org Density Functional Theory (DFT) calculations can be employed to investigate the thermodynamics and kinetics of its synthesis and transformation reactions, aiding in the design of more efficient catalytic systems. researchgate.net

Predictive modeling can be used to forecast the properties of polymers derived from this compound, guiding the design of materials with specific thermal or mechanical characteristics. Furthermore, computational screening of potential catalysts can accelerate the discovery of new and more effective catalytic systems for dioxolane synthesis.

Machine learning models, trained on experimental data, are emerging as a powerful tool for predicting reaction outcomes and optimizing reaction conditions. acs.org Applying such models to the synthesis and reactivity of this compound could significantly reduce the experimental effort required to develop new applications for this compound.

| Computational Method | Application to this compound Research | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies, prediction of spectroscopic properties. | Rational design of catalysts, understanding of reactivity. researchgate.net |

| Molecular Dynamics (MD) | Simulation of pyrolysis and combustion, conformational analysis. | Insights into potential as a biofuel, understanding of physical properties. osti.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions for biocatalytic synthesis. | Design of more efficient biocatalysts. |

| Machine Learning | Prediction of reaction yields and optimal conditions, catalyst screening. | Accelerated discovery and process optimization. acs.org |

Application of In-situ Analytical Methodologies for Real-time Reaction Monitoring in Dioxolane Chemistry

The optimization of chemical processes relies heavily on a detailed understanding of reaction kinetics and the identification of transient intermediates. In-situ analytical methodologies, which allow for real-time monitoring of reactions without the need for sampling, are transformative in this regard.

For the synthesis and transformations of this compound, techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide continuous data on the concentrations of reactants, intermediates, and products. This information is invaluable for elucidating reaction mechanisms, determining kinetic parameters, and optimizing reaction conditions for yield and selectivity. For instance, detailed characterization of the products of cationic ring-opening polymerization of 1,3-dioxolane has been achieved using a combination of chromatographic and spectroscopic techniques, including MALDI-TOF mass spectrometry. rsc.org

The integration of these Process Analytical Technologies (PAT) into both laboratory-scale research and industrial-scale production of dioxolanes will be a key trend, enabling more efficient, controlled, and safer chemical processes.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Characteristic dioxolane ring protons at δ 4.8–5.2 ppm (multiplet) and methyl/butyl groups at δ 0.9–1.5 ppm.

- ¹³C NMR : Ring carbons at 95–105 ppm; substituent carbons aligned with alkyl chain environments.

- GC-MS : Parent ion at m/z ≈ 158 (M⁺), with fragments at m/z 85 (ring cleavage) and 57 (butyl group).

- HPLC-PDA : Reverse-phase C18 columns (methanol/water eluent) for purity assessment (>98%) .

Advanced: How does steric hindrance from the 2-butyl and 2-methyl groups affect the compound’s stability under acidic or oxidative conditions?

Q. Methodological Answer :

- Acidic Hydrolysis : Bulky substituents slow ring-opening kinetics. Kinetic studies (pH 1–3, 25–50°C) show 3x slower hydrolysis rates compared to unsubstituted dioxolanes. Activation energy (Eₐ) increases by ~15 kJ/mol, calculated via Arrhenius plots.

- Oxidative Stability : Resistance to autoxidation confirmed via O₂ uptake measurements (e.g., 0.1% weight loss after 48 hours at 60°C). Stabilizers like BHT (0.01% w/w) further inhibit degradation .

Advanced: What challenges arise in quantifying trace levels of this compound in environmental samples, and how can SPE protocols be optimized?

Q. Methodological Answer :

- Challenges : Low volatility, matrix interference from organic pollutants, and adsorption losses.

- SPE Optimization :

- Sorbent : Oasis HLB (60 mg, 3 cc) preconditioned with 2 mL methanol and 2 mL pH 7 buffer.

- Elution : 2 mL 2-propanol:methanol (1:1) achieves >80% recovery.

- Internal Standards : Use deuterated analogs (e.g., ²H₅-2-butyl-2-methyl-1,3-dioxolane) for correction of matrix effects. Validate via spike-recovery tests in sludge/water matrices .

Advanced: What computational methods predict the thermodynamic properties (e.g., ΔG of formation) of this compound, and how do they compare to experimental data?

Q. Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict Gibbs free energy (ΔG) with <5% deviation from calorimetric data.

- QSPR Models : Correlate molecular descriptors (e.g., molar volume, polarizability) with boiling points and solubility. Validation via leave-one-out cross-analysis (R² > 0.92) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and fume hoods mandatory due to potential respiratory irritation.

- Waste Management : Neutralize acidic residues (pH 7–8) before disposal. Store in flame-resistant cabinets (flash point ~60°C).

- Spill Control : Absorb with vermiculite; avoid water to prevent spreading .

Advanced: How does the compound’s conformational flexibility influence its reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

- Ring Strain Analysis : DFT studies show chair conformations reduce ring strain (≈15 kJ/mol lower than boat forms), favoring nucleophilic attack at the axial oxygen.

- Kinetic Isotope Effects : Deuterium labeling at C-4/C-5 positions (kH/kD ≈ 2.1) confirms transition-state stabilization via hyperconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.